molecular formula C10H15NO3 B11900707 2-(4-Amino-3-methoxyphenyl)propane-1,3-diol CAS No. 1224709-17-4

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol

Cat. No.: B11900707
CAS No.: 1224709-17-4
M. Wt: 197.23 g/mol
InChI Key: DWYDABJQSNRZRM-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol is an organic compound with the molecular formula C10H15NO3 This compound is characterized by the presence of an amino group, a methoxy group, and two hydroxyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methoxyphenyl)propane-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-amino-3-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Protection: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Hydroxylation: The protected intermediate undergoes hydroxylation to introduce the hydroxyl groups at the desired positions.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-amino-1-(4-methoxyphenyl)propane-1,3-diol: Similar structure but with different stereochemistry.

    2-Amino-2-(4-Hexylphenethyl)propane-1,3-diol: Contains a hexyl group instead of a methoxy group.

    1,3-Propanediol, 2-amino-1-(4-nitrophenyl): Contains a nitro group instead of a methoxy group.

Uniqueness

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol is unique due to the presence of both amino and methoxy groups, which confer specific chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1224709-17-4

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(4-amino-3-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C10H15NO3/c1-14-10-4-7(2-3-9(10)11)8(5-12)6-13/h2-4,8,12-13H,5-6,11H2,1H3

InChI Key

DWYDABJQSNRZRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)CO)N

Origin of Product

United States

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